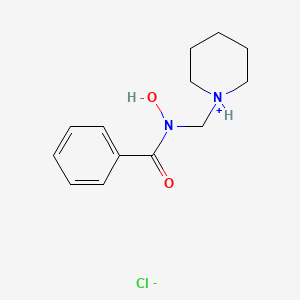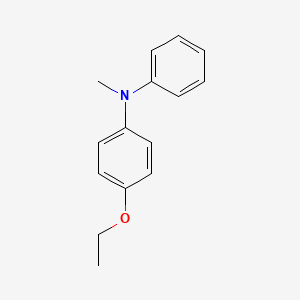![molecular formula C12H12F3N3 B13736827 N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine CAS No. 33469-10-2](/img/structure/B13736827.png)
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a benzenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light is used to generate the trifluoromethyl radical . The reaction conditions often include the use of ruthenium or iridium-based catalysts and organic dyes like eosin Y .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis setups, ensuring efficient and consistent generation of the trifluoromethyl radical. The use of continuous flow reactors can enhance the scalability and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination, phosphoryl chloride for aminocarbonylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation can yield N,N-dimethyl-4-(trifluoromethyl)benzamide .
Applications De Recherche Scientifique
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with unique properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-3-(trifluoromethyl)benzamide
- 3,4-Dimethyl-5-(2-nitro-4-(trifluoromethyl)phenylthio)-4H-1,2,4-triazole
Uniqueness
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the imidazole ring contributes to its enhanced stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
33469-10-2 |
|---|---|
Formule moléculaire |
C12H12F3N3 |
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]aniline |
InChI |
InChI=1S/C12H12F3N3/c1-18(2)9-5-3-8(4-6-9)11-16-7-10(17-11)12(13,14)15/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
FSTOASXUGSKDBZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


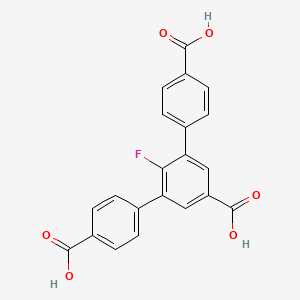
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)


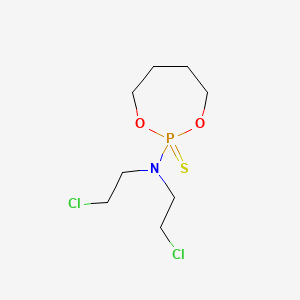
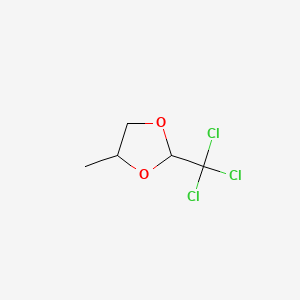
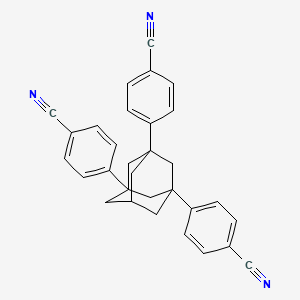

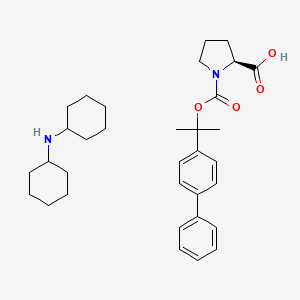
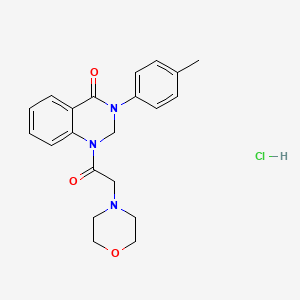
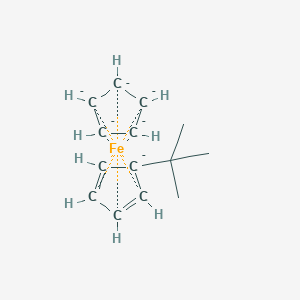
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
